molecular formula C22H23N3O3 B2943016 ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912889-76-0

ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2943016
CAS No.: 912889-76-0
M. Wt: 377.444
InChI Key: OTBQZFPJYPYVBZ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the reaction of an appropriate amine with a diketone.

    Coupling of the Rings: The benzodiazole and pyrrolidinone rings are then coupled through a condensation reaction.

    Esterification: Finally, the ethyl acetate group is introduced via esterification using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

    Substitution: This can involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has a wide range of scientific research applications:

    Chemistry: Used to study the modulation of ion channels and mitochondrial function.

    Biology: Investigates the role of specific proteins in cellular processes.

    Medicine: Explored as a potential therapeutic agent for various conditions, including cardiac arrhythmias.

    Industry: Used in the development of new drugs and therapeutic strategies.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may bind to ion channels or enzymes, modulating their activity and leading to physiological changes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

Ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate specific molecular targets sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-28-21(27)14-25-19-7-5-4-6-18(19)23-22(25)16-12-20(26)24(13-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQZFPJYPYVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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